Cinepazet maleate

Description

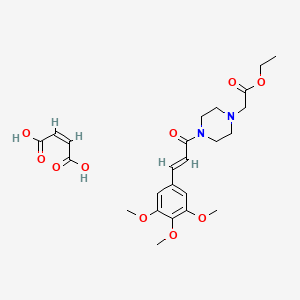

Structure

3D Structure of Parent

Properties

CAS No. |

50679-07-7 |

|---|---|

Molecular Formula |

C24H32N2O10 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C20H28N2O6.C4H4O4/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3;5-3(6)1-2-4(7)8/h6-7,12-13H,5,8-11,14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- |

InChI Key |

URWISVHSKBDRKE-GVTSEVKNSA-N |

SMILES |

CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |

Other CAS No. |

50679-07-7 |

Related CAS |

23887-41-4 (Parent) |

Synonyms |

3,4,5-trimethoxycinnamoyl-1-ethyl acetate-4-piperazine maleate 6753 MD cinepazet cinepazet hydrochloride cinepazet maleate cinepazet maleate (1:1) cinepazil ethyl cinepazate maleate ethyl-4-(3,4,5-trimethoxycinnamoyl)piperazinyl acetate Vascoril |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Effects of Cinepazet Maleate in Ischemic Stroke

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of global mortality and long-term disability, is characterized by a complex pathophysiological cascade initiated by the cessation of cerebral blood flow.[1] This cascade involves excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal damage.[2] Neuroprotective agents aim to interrupt these detrimental processes. Cinepazet maleate has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[3][4] It functions as a mild calcium antagonist, an enhancer of endogenous adenosine, and a modulator of inflammatory responses.[1][3] Clinical studies have demonstrated that this compound, both as a monotherapy and in combination with other agents, improves cerebral blood flow, enhances neurological function, and reduces disability in patients with acute ischemic stroke.[1][5][6] This guide provides an in-depth summary of the quantitative data from key clinical trials, details the experimental protocols employed, and visually maps the critical signaling pathways and workflows associated with its neuroprotective effects.

Core Pharmacodynamics and Mechanism of Action

This compound exerts its neuroprotective effects through several synergistic mechanisms that address different facets of the ischemic cascade.

1.1 Hemodynamic and Vascular Effects The primary mechanism of this compound is its vasodilatory property.[3] It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[1][3] This action leads to vasodilation, a reduction in blood viscosity, and an overall improvement in microcirculation.[1][3] By augmenting cerebral blood flow, it helps restore oxygen and glucose supply to ischemic brain tissue, fortifying it against hypoxic damage.[1] Furthermore, some evidence suggests it may enhance the production of nitric oxide, a potent vasodilator, and exhibits anti-thrombotic properties by inhibiting platelet aggregation.[3]

1.2 Cellular and Molecular Mechanisms At the cellular level, this compound enhances the effectiveness of endogenous adenosine and improves the brain's utilization of glucose, thereby optimizing cellular nutrition and energy metabolism.[1] The compound has also been found to possess antioxidant properties, which are crucial for mitigating the oxidative stress and damage from free radicals generated during ischemia and reperfusion.[3]

1.3 Anti-inflammatory and Anti-apoptotic Effects A critical component of its neuroprotective action is the modulation of the post-stroke inflammatory response.[1] Clinical data indicates that treatment with this compound leads to a reduction in pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattrapctant protein-1 (MCP-1), alongside an increase in the anti-inflammatory cytokine interleukin-10 (IL-10).[1] This shift helps to mitigate secondary inflammatory damage.[1] While the precise anti-apoptotic pathways are still under investigation, its ability to reduce neuronal injury suggests an inhibitory effect on programmed cell death, a key feature of the ischemic penumbra.[1][7]

Clinical Efficacy: Quantitative Data Summary

Clinical trials have provided quantitative evidence supporting the efficacy of this compound in treating acute ischemic stroke. The data below is summarized from two key studies: a large-scale, multicenter, placebo-controlled trial and a retrospective study on combination therapy.

Table 1: Efficacy of this compound vs. Placebo in Acute Ischemic Stroke (90-Day Outcomes) Source: Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients.[4][5][6][8]

| Efficacy Endpoint | This compound Group (n=471) | Placebo Group (n=466) | p-value |

| Patients with mRS ≤ 2 (%) | 60.9% | 50.1% | 0.0004 |

| Patients with Barthel Index ≥ 95 (%) | 53.4% | 46.7% | 0.0230 |

Table 2: Efficacy of Combination Therapy (this compound + Edaravone) vs. Edaravone Monotherapy Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1][9]

| Treatment Group | Overall Treatment Effectiveness |

| Observation Group (Cinepazet + Edaravone) | 94.00% |

| Control Group (Edaravone only) | 74.00% |

Table 3: Impact on Neurofunctional and Inflammatory Biomarkers (Combination Therapy) Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1]

| Biomarker | Outcome in Combination Therapy Group |

| Neurofunctional Markers | |

| Nerve Growth Factor (NGF) | Increased |

| Neuron-Specific Enolase (NSE) | Decreased |

| S100-β | Decreased |

| Inflammatory Factors | |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced |

| Interleukin-10 (IL-10) | Elevated |

Experimental Protocols

The following methodologies are derived from major clinical trials investigating this compound.

3.1 Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial [4][5][8][10][11]

-

Objective: To confirm the efficacy and safety of this compound injection in patients with acute ischemic stroke.[5][6]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group confirmatory clinical trial.[10]

-

Participant Population: 937 patients aged 18-80 years diagnosed with acute ischemic stroke of the internal carotid artery system within 48 hours of onset.[6][11] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[11]

-

Randomization and Blinding: Eligible subjects were randomly assigned to either the experimental group (this compound) or the control group (placebo).[10] Both patients and investigators were blinded to the treatment allocation.

-

Intervention:

-

Experimental Group: 320 mg of this compound injection dissolved in 500ml of normal saline, administered via intravenous drip once daily for 14 consecutive days.[5][10]

-

Control Group: Placebo administered in the same manner.[5][10]

-

Basic Therapy (All Patients): All subjects received standard care, including citicoline sodium injection (0.5g intravenously once a day for 10 days) and other necessary treatments such as antihypertensive, hypoglycemic, or anticoagulant therapies.[10][11]

-

-

Efficacy Endpoints:

-

Safety Assessment: Safety was evaluated by recording all adverse events (AEs), monitoring laboratory parameters, vital signs, and performing electrocardiograms.[4]

-

Follow-up: Subjects were followed up at 30 days and 90 days post-treatment.[11]

3.2 Protocol: Retrospective Analysis of Combination Therapy with Edaravone [1][9]

-

Objective: To evaluate the influence of administering this compound and edaravone together on cerebral blood flow and neurofunctional markers.[9]

-

Study Design: A retrospective investigation.[9]

-

Participant Population: 100 patients diagnosed with acute ischemic stroke and treated at a single medical center between December 2022 and December 2023.[9]

-

Group Allocation:

-

Intervention Duration: 14 consecutive days for both groups.[9]

-

Assessments:

-

Cerebral Hemodynamics: Blood flow velocities in the middle cerebral artery (MCA) and anterior cerebral artery (ACA).[9]

-

Neurofunctional Markers: Serum levels of Nerve Growth Factor (NGF), Neuron-Specific Enolase (NSE), and S100-β.[9]

-

Inflammatory Factors: Serum levels of TNF-α, MCP-1, and IL-10.[9]

-

Clinical Scales: Activities of Daily Living (ADL) scores and NIHSS scores.[9]

-

Visualizing Workflows and Signaling Pathways

The following diagrams, rendered using DOT language, illustrate the key mechanisms and experimental processes related to this compound.

Caption: Workflow of a typical randomized controlled trial for this compound.

Caption: Vasodilation pathway initiated by this compound.

Caption: this compound's role in modulating post-stroke inflammation.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective role of this compound in the setting of acute ischemic stroke. Its multifaceted mechanism, combining improved hemodynamics with cellular protection and anti-inflammatory effects, addresses several key pathways in the pathophysiology of stroke.[1][3] Large-scale clinical trials have successfully demonstrated its superiority over placebo in improving functional outcomes for patients.[4][5][6][8]

Future research should aim to further elucidate the specific molecular targets within the anti-apoptotic and antioxidant pathways. Preclinical studies using advanced ischemic stroke models could clarify its effects on the blood-brain barrier and long-term neurogenesis.[12][13] Additionally, prospective, well-designed trials are warranted to explore its efficacy in different stroke subtypes and to optimize its therapeutic window and dosage in combination with modern reperfusion therapies like mechanical thrombectomy. Such investigations will be crucial for fully integrating this compound into the standard of care for ischemic stroke.

References

- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 3. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]

- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Clinical Study of Cinepazide Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]

- 12. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mednexus.org [mednexus.org]

Cinepazet Maleate and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazet maleate, a vasodilator with neuroprotective properties, has been primarily investigated for its efficacy in improving cerebral blood flow in conditions such as acute ischemic stroke. Its mechanism of action involves mild calcium antagonism and the potentiation of endogenous adenosine. While direct quantitative data on its effects on the blood-brain barrier (BBB) are limited in publicly available literature, its known pharmacological actions suggest a potential role in modulating BBB permeability. This technical guide synthesizes the current understanding of this compound, proposes potential signaling pathways through which it may influence the BBB, and provides detailed, hypothetical experimental protocols for researchers to investigate these effects.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. In pathological conditions such as ischemic stroke, BBB breakdown is a critical event leading to vasogenic edema and neuronal damage.

This compound is a drug used in the treatment of cerebrovascular disorders. It functions as a mild calcium antagonist and is known to enhance the effects of endogenous adenosine.[1] These actions lead to vasodilation, improved microcirculation, and a reduction in blood viscosity, which collectively contribute to its neuroprotective effects by augmenting cerebral blood flow and improving the brain's tolerance to ischemia and hypoxia.[2] Given that adenosine receptor signaling has been shown to modulate BBB permeability, it is plausible that this compound exerts some of its therapeutic effects through direct or indirect actions on the BBB.

This guide aims to provide a comprehensive technical overview for researchers interested in exploring the relationship between this compound and BBB permeability.

Quantitative Data Summary

Currently, there is a lack of direct quantitative studies in the public domain detailing the specific effects of this compound on BBB permeability. The following tables are presented as templates for researchers to populate with data from future experiments as outlined in the experimental protocols section.

Table 1: In Vitro Trans-Endothelial Electrical Resistance (TEER) Measurements

| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h (Mean ± SD) | TEER (Ω·cm²) at 48h (Mean ± SD) | Percent Change from Control (48h) |

| Control (Vehicle) | 0 | Data to be generated | Data to be generated | 0% |

| This compound | 1 | Data to be generated | Data to be generated | Data to be generated |

| This compound | 10 | Data to be generated | Data to be generated | Data to be generated |

| This compound | 50 | Data to be generated | Data to be generated | Data to be generated |

Table 2: In Vitro Paracellular Permeability to Sodium Fluorescein

| Treatment Group | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) (Mean ± SD) | Fold Change from Control |

| Control (Vehicle) | 0 | Data to be generated | 1.0 |

| This compound | 1 | Data to be generated | Data to be generated |

| This compound | 10 | Data to be generated | Data to be generated |

| This compound | 50 | Data to be generated | Data to be generated |

Table 3: In Vivo BBB Permeability to Evans Blue Dye

| Treatment Group | Dosage (mg/kg) | Evans Blue Extravasation (µg/g brain tissue) (Mean ± SD) | Percent Change from Ischemic Control |

| Sham Control | 0 | Data to be generated | N/A |

| Ischemic Control (Vehicle) | 0 | Data to be generated | 0% |

| This compound | 10 | Data to be generated | Data to be generated |

| This compound | 20 | Data to be generated | Data to be generated |

| This compound | 40 | Data to be generated | Data to be generated |

Proposed Signaling Pathways

Based on its known mechanism of potentiating adenosine, this compound may modulate BBB permeability through the adenosine receptor signaling pathway. Adenosine, acting on A1 and A2A receptors on brain endothelial cells, can lead to changes in tight junction protein expression and organization, thereby altering BBB permeability.[3][4]

Caption: Proposed signaling pathway for this compound's effect on BBB permeability.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound on BBB permeability.

In Vitro BBB Model: Endothelial Cell Monolayer on Transwell Inserts

This protocol outlines the use of a common in vitro BBB model to assess the direct effects of this compound on endothelial barrier function.

Caption: Workflow for in vitro assessment of this compound on BBB permeability.

Detailed Methodology:

-

Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured on collagen-coated, 0.4 µm pore size Transwell inserts in Endothelial Cell Growth Medium.

-

Barrier Formation: Cells are grown to confluence, typically for 5-7 days. Barrier integrity is initially assessed by measuring Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A TEER value >100 Ω·cm² is generally considered acceptable for this cell line.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO, with the final concentration of DMSO kept below 0.1%) and added to the apical chamber of the Transwells at final concentrations of 1, 10, and 50 µM. A vehicle-only control group is included.

-

TEER Measurement: TEER is measured at 24 and 48 hours post-treatment.

-

Paracellular Permeability Assay: After the final TEER measurement, the medium in the apical chamber is replaced with a solution containing 10 µg/mL sodium fluorescein. The plates are incubated for 1 hour at 37°C. The concentration of sodium fluorescein in the basolateral chamber is measured using a fluorescence plate reader (excitation 485 nm, emission 530 nm).

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the flux of the tracer across the monolayer (µg/s)

-

A is the surface area of the Transwell insert (cm²)

-

C0 is the initial concentration of the tracer in the apical chamber (µg/cm³)

-

In Vivo Assessment of BBB Permeability in a Rodent Model of Ischemic Stroke

This protocol describes an in vivo experiment to determine if this compound can attenuate BBB disruption following an ischemic event.

Caption: Workflow for in vivo assessment of this compound on BBB permeability.

Detailed Methodology:

-

Animal Model: Focal cerebral ischemia is induced in adult male Sprague-Dawley rats (250-300g) using the middle cerebral artery occlusion (MCAO) model. A sham-operated group will serve as a negative control.

-

Drug Administration: this compound is administered intravenously at doses of 10, 20, and 40 mg/kg immediately after reperfusion. An ischemic control group receives the vehicle.

-

Evans Blue Extravasation: 24 hours after MCAO, Evans blue dye (2% in saline, 4 ml/kg) is injected via the tail vein and allowed to circulate for 2 hours.

-

Tissue Processing: Animals are anesthetized and transcardially perfused with saline to wash out the intravascular dye. The brains are then removed, and the ischemic and non-ischemic hemispheres are separated.

-

Quantification: The brain tissue is weighed and homogenized in formamide. The samples are incubated at 60°C for 24 hours to extract the Evans blue dye. After centrifugation, the absorbance of the supernatant is measured at 620 nm. The concentration of the dye is calculated from a standard curve and expressed as µg of Evans blue per gram of brain tissue.

Conclusion

While direct evidence is currently lacking, the known pharmacological profile of this compound, particularly its interaction with adenosine signaling, strongly suggests a potential to modulate blood-brain barrier permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate this hypothesis. Elucidating the effects of this compound on the BBB will not only enhance our understanding of its neuroprotective mechanisms but may also open new avenues for its therapeutic application in a broader range of neurological disorders characterized by BBB dysfunction. Future research in this area is critical to fully characterize the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]

- 3. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine receptor signaling modulates permeability of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cinepazet Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazet maleate is a vasoactive and neuroprotective agent that has been investigated for its therapeutic potential in cerebrovascular disorders, particularly in the context of acute ischemic stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily involving vasodilation, anti-thrombotic activity, and neuroprotection.

Vasodilation

The vasodilatory action of this compound is attributed to two main mechanisms:

-

Calcium Channel Modulation : this compound acts as a mild calcium antagonist.[1] It is proposed to inhibit the transmembrane influx of Ca2+ into vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[1] This reduction in intracellular calcium concentration contributes to the widening of blood vessels and an increase in cerebral blood flow.[1]

-

Enhancement of Endogenous Adenosine : The compound has been shown to potentiate the effects of endogenous adenosine, a potent vasodilator.[3]

Anti-thrombotic Effects

This compound exhibits anti-platelet aggregation properties, which contribute to its therapeutic efficacy by improving blood rheology and reducing the risk of thrombus formation.[3]

Neuroprotection

In preclinical models of cerebral hypoperfusion, this compound has demonstrated neuroprotective effects.[5] Treatment with this compound has been shown to ameliorate brain damage and cognitive impairment in diabetic rats with chronic cerebral hypoperfusion.[5] The proposed mechanism involves fortifying brain tissue's ability to combat ischemia and hypoxia, thereby safeguarding brain cell function.[1]

Quantitative Pharmacological Data

| Parameter | Value (mean ± SD) | Unit | Population | Reference |

| t1/2 (half-life) | 2.26 ± 0.36 | hours | Healthy Volunteers | [6] |

| AUC0-t (Area under the curve) | 18.547 ± 3.727 | µg·h·mL⁻¹ | Healthy Volunteers | [6] |

| Cmax (Maximum concentration) | 5.345 ± 1.035 | µg·mL⁻¹ | Healthy Volunteers | [6] |

| CL (Clearance) | 13.87 ± 3.29 | L·h⁻¹ | Healthy Volunteers | [6] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are representative protocols for assessing the key pharmacological activities of a compound like this compound.

Intracellular Calcium Influx Assay in Vascular Smooth Muscle Cells

Objective: To determine the inhibitory effect of this compound on calcium influx in vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Culture: Culture primary or immortalized VSMCs (e.g., A7r5 cell line) in a suitable medium (e.g., DMEM with 10% FBS) until confluent.

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Depolarization and Calcium Influx: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl) or by applying a specific calcium channel agonist.

-

Fluorescence Measurement: Record the change in fluorescence intensity immediately after stimulation.

-

Data Analysis: Calculate the percentage inhibition of the calcium influx signal at each concentration of this compound and determine the IC50 value.

Nitric Oxide Production Assay in Endothelial Cells

Objective: To measure the effect of this compound on nitric oxide (NO) production in endothelial cells.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in endothelial growth medium.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a specified duration.

-

Nitrite/Nitrate Measurement: NO is unstable and rapidly oxidizes to nitrite (NO2-) and nitrate (NO3-). Measure the total nitrite/nitrate concentration in the cell culture supernatant using the Griess reagent system.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add sulfanilamide solution to the samples and incubate.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the amount of nitrite/nitrate using a standard curve generated with known concentrations of sodium nitrite. Express the results as the fold increase in NO production compared to untreated control cells.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

-

Baseline Aggregation: Place a sample of PRP in an aggregometer cuvette and establish a baseline light transmission.

-

Compound Incubation: Add varying concentrations of this compound to the PRP and incubate for a short period.

-

Induction of Aggregation: Add a platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid) to induce platelet aggregation.

-

Measurement of Aggregation: Monitor the change in light transmission through the PRP sample over time as platelets aggregate.

-

Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the agonist-only control. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: Experimental workflow for assessing the vasodilatory effect of this compound.

Caption: Proposed signaling pathway for the anti-thrombotic action of this compound.

Caption: Experimental workflow for assessing the anti-thrombotic action of this compound.

Conclusion

This compound is a pharmacological agent with a multimodal mechanism of action targeting key pathological processes in cerebrovascular disease. Its vasodilatory, anti-thrombotic, and neuroprotective properties make it a compound of interest for the treatment of conditions such as acute ischemic stroke. While clinical and in vivo data support its efficacy, further in vitro studies are required to fully quantify its potency and delineate the precise molecular interactions underlying its therapeutic effects. The experimental protocols and workflows outlined in this guide provide a framework for future research in this area.

References

- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinepazet maleate effects on cerebral blood flow

An in-depth analysis of the pharmacodynamics of cinepazet maleate reveals its significant effects on cerebral hemodynamics, primarily through its action as a vasodilator. This technical guide synthesizes available data on its impact on cerebral blood flow, details the experimental methodologies used in its evaluation, and illustrates the underlying signaling pathways.

Quantitative Effects on Cerebral Blood Flow

Clinical studies have quantified the effects of this compound on cerebral blood flow, particularly in the context of acute ischemic stroke (AIS). When administered as an adjunct therapy, this compound has been shown to significantly augment blood flow velocities in major cerebral arteries.

Table 1: Cerebral Blood Flow Velocities in Acute Ischemic Stroke Patients [1]

A retrospective study involving 100 AIS patients demonstrated that the addition of this compound to a standard treatment regimen including edaravone resulted in a marked increase in cerebral blood flow velocities after 14 days of treatment. The data below compares the observation group (receiving this compound) with the control group.

| Artery | Group | Timepoint | Mean Velocity (Vm, cm/s) | Peak Systolic Velocity (Vp, cm/s) | End-Diastolic Velocity (Vd, cm/s) |

| Middle Cerebral Artery (MCA) | Observation (Cinepazet + Edaravone) | Before Treatment | 55.32 ± 10.15 | 88.23 ± 15.42 | 38.15 ± 8.23 |

| After Treatment | 75.68 ± 12.32 | 110.25 ± 18.36 | 55.42 ± 9.85 | ||

| Control (Edaravone) | Before Treatment | 55.18 ± 10.23 | 88.15 ± 15.58 | 38.22 ± 8.19 | |

| After Treatment | 62.35 ± 11.85 | 95.88 ± 16.25 | 45.18 ± 9.12 | ||

| Anterior Cerebral Artery (ACA) | Observation (Cinepazet + Edaravone) | Before Treatment | 50.12 ± 9.88 | 80.36 ± 14.25 | 35.28 ± 7.85 |

| After Treatment | 68.45 ± 11.95 | 102.18 ± 16.85 | 50.23 ± 9.22 | ||

| Control (Edaravone) | Before Treatment | 50.25 ± 9.95 | 80.42 ± 14.32 | 35.35 ± 7.92 | |

| After Treatment | 58.15 ± 10.22 | 88.26 ± 15.18 | 42.15 ± 8.55 |

Data is presented as mean ± standard deviation. *P < 0.05 compared to the control group after treatment, indicating a statistically significant improvement in blood flow velocities in the group receiving this compound.

Experimental Protocols

The evaluation of this compound's effects on cerebral blood flow has been conducted through various clinical and preclinical study designs.

2.1 Clinical Trial in Acute Ischemic Stroke

The data presented in Table 1 was derived from a retrospective clinical study with the following protocol[1]:

-

Objective: To evaluate the influence of administering this compound and edaravone together on cerebral blood flow and neurofunctional markers in individuals with acute ischemic stroke.

-

Study Design: A retrospective investigation with two patient cohorts.

-

Participants: 100 patients diagnosed with acute ischemic stroke, treated between December 2022 and December 2023.

-

Groups:

-

Control Group (n=50): Received standard treatment upon admission, supplemented with edaravone therapy.

-

Observation Group (n=50): Received standard treatment upon admission, with concurrent administration of this compound and edaravone.

-

-

Treatment Duration: 14 consecutive days.

-

Cerebral Blood Flow Measurement:

-

Methodology: Transcranial Doppler (TCD) ultrasonography.

-

Vessels Assessed: Middle Cerebral Artery (MCA) and Anterior Cerebral Artery (ACA).

-

Parameters Measured: Mean flow velocity (Vm), peak systolic velocity (Vp), and end-diastolic velocity (Vd).

-

-

Additional Assessments: Neurofunctional markers (nerve growth factor, neuron-specific enolase, S100-β), serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores were also evaluated.

2.2 General Protocol for Placebo-Controlled Trials

Other multicenter, randomized, double-blind, placebo-controlled trials have been conducted to confirm the efficacy and safety of this compound injection in patients with acute ischemic stroke[2][3][4]. The general methodology for these studies is as follows:

-

Patient Population: Patients diagnosed with acute ischemic stroke within 48 hours of onset[2][5].

-

Intervention:

-

Basic Therapy: All patients in both groups typically receive a baseline therapy, such as citicoline sodium[2][3][4].

-

Primary Efficacy Endpoint: A common primary endpoint is the proportion of patients with a modified Rankin Scale (mRS) score of ≤2 on day 90, indicating functional recovery[3][4].

-

Secondary Efficacy Endpoints: These often include the proportion of patients with a Barthel Index of ≥95 on day 90, reflecting independence in activities of daily living[3][4].

-

Safety Evaluation: Monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms[3].

Caption: Workflow of a randomized controlled trial for this compound.

Signaling Pathways and Mechanism of Action

This compound's vasodilatory effect is attributed to a multi-faceted mechanism of action, primarily centered on its role as a calcium channel antagonist[1][3][6].

The principal mechanism involves the inhibition of transmembrane calcium ion (Ca²⁺) influx into vascular smooth muscle cells[1]. This action is crucial as the contraction of these cells is dependent on intracellular Ca²⁺ levels. By blocking the L-type calcium channels, this compound reduces the availability of intracellular Ca²⁺, leading to the relaxation of the smooth muscle, vasodilation, and a subsequent increase in cerebral blood flow[6].

In addition to its direct effect on calcium channels, this compound is also reported to inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[7]. By inhibiting PDE, this compound increases intracellular cAMP levels. Elevated cAMP further promotes the relaxation of vascular smooth muscle, contributing to its vasodilatory effect[7]. This dual mechanism of calcium channel blockade and cAMP elevation results in a potent vasodilatory response. Furthermore, some evidence suggests it may also possess anti-platelet aggregation properties and enhance the effectiveness of endogenous adenosine, which also contributes to improved microcirculation[1][6][7].

Caption: Signaling pathway of this compound-induced vasodilation.

References

- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. biospectrumasia.com [biospectrumasia.com]

- 6. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]

- 7. What is Cinepazide Maleate used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Targets of Cinepazet Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Molecular Targets and Mechanisms of Action

Cinepazet maleate exerts its therapeutic effects through a multi-targeted approach, primarily focusing on the vasculature and platelets. Its principal mechanisms of action include calcium channel modulation, enhancement of nitric oxide signaling, and inhibition of platelet aggregation.

Data Presentation: Summary of Molecular Targets and Effects

| Molecular Target/Process | Primary Effect | Observed Outcome |

| Voltage-Gated Calcium Channels (VGCCs) | Antagonism/Inhibition | Inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. |

| Nitric Oxide Synthase (NOS) Pathway | Potentiation | Enhancement of nitric oxide (NO) production, contributing to vasodilation and potential neuroprotective effects. |

| Platelet Aggregation | Inhibition | Reduction of platelet aggregation, leading to anti-thrombotic effects. |

| Oxidative Stress | Reduction | Alleviation of oxidative stress, which may contribute to its neuroprotective properties in conditions like cerebral hemorrhage.[1] |

Signaling Pathways and Experimental Workflows

Calcium Channel Antagonism

This compound functions as a calcium channel blocker, a class of drugs known to inhibit the influx of extracellular calcium into cells.[2][3] In vascular smooth muscle, this action leads to relaxation and vasodilation.

Enhancement of Nitric Oxide Signaling

Evidence suggests that this compound enhances the production of nitric oxide (NO), a potent vasodilator.[1] NO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation.

Inhibition of Platelet Aggregation

This compound has been shown to possess anti-thrombotic properties by inhibiting platelet aggregation. This effect is crucial in preventing the formation of blood clots.

Experimental Protocols

The following are representative protocols for assessing the activity of compounds like this compound on its key molecular targets. These are generalized methodologies and would require optimization for specific experimental conditions.

Calcium Flux Assay (Representative Protocol)

This protocol describes a method to measure changes in intracellular calcium concentration in response to a test compound, which is indicative of calcium channel modulation.

1. Cell Culture:

-

Culture a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells) in appropriate media and conditions until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 30-60 minutes.

3. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the physiological buffer.

-

After incubation, wash the cells with the physiological buffer to remove excess dye.

-

Add the different concentrations of this compound to the respective wells.

4. Fluorescence Measurement:

-

Use a fluorescence plate reader to measure the fluorescence intensity before and after the addition of a depolarizing agent (e.g., high concentration of KCl) to open voltage-gated calcium channels.

-

The fluorescence signal is proportional to the intracellular calcium concentration.

5. Data Analysis:

-

Calculate the change in fluorescence intensity to determine the effect of this compound on calcium influx.

-

The inhibitory effect can be quantified by comparing the response in the presence of the compound to the control (vehicle-treated) response.

Nitric Oxide Production Assay (Representative Protocol)

This protocol outlines a method to measure nitric oxide production from endothelial cells using the Griess reagent system.

1. Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium until confluent in a 24-well plate.

2. Cell Treatment:

-

Replace the culture medium with a fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

3. Sample Collection and Preparation:

-

Collect the cell culture supernatant from each well.

-

To measure total nitrite and nitrate (stable metabolites of NO), nitrate in the supernatant must first be reduced to nitrite. This can be done using nitrate reductase.

4. Griess Reaction:

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant samples.

-

The reagent reacts with nitrite to form a colored azo compound.

5. Absorbance Measurement:

-

Measure the absorbance of the samples at 540 nm using a microplate reader.

-

The absorbance is directly proportional to the nitrite concentration.

6. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Use the standard curve to determine the concentration of nitrite in the experimental samples, which reflects the amount of NO produced by the cells.

Platelet Aggregation Assay (Representative Protocol)

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of a compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.

2. Aggregometry:

-

Place a cuvette with PRP into the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

Add a stirring bar to the PRP cuvette and pre-incubate with different concentrations of this compound or vehicle control for a defined period.

3. Induction of Aggregation:

-

Add a platelet agonist (e.g., adenosine diphosphate (ADP) or collagen) to the PRP to induce aggregation.

-

The aggregometer will measure the change in light transmission as platelets aggregate.

4. Data Analysis:

-

The percentage of platelet aggregation is recorded over time.

-

The inhibitory effect of this compound is determined by comparing the maximal aggregation in its presence to that of the vehicle control.

Conclusion

This compound demonstrates a multifaceted pharmacological profile, targeting key pathways involved in vascular tone and hemostasis. Its ability to modulate calcium channels, enhance nitric oxide signaling, and inhibit platelet aggregation underscores its therapeutic potential in cardiovascular and cerebrovascular diseases. While a lack of publicly available quantitative data presents a limitation, the established mechanisms and the representative experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. Future studies focusing on quantifying the potency and selectivity of this compound at its molecular targets will be crucial for a more complete understanding of its pharmacological actions.

References

In Vivo Evidence for the Neuroprotective Effects of Cinepazet Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo evidence supporting the neuroprotective effects of Cinepazet maleate. The information presented is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound in neurological disorders, particularly those with an ischemic component. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings and Data Presentation

This compound has demonstrated neuroprotective properties in animal models of cerebral ischemia. The primary evidence stems from its ability to improve cognitive function, protect neurons, and modulate biomarkers associated with neurodegeneration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound.

| Animal Model | Treatment Group | Parameter Measured | Result | Fold Change/Percent Change vs. Control | Reference |

| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | Glial Fibrillary Acidic Protein (GFAP) Expression | Decreased | Significant reduction compared to untreated diabetic/hypoperfused rats. | [1][2] |

| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | β-secretase 1 (BACE1) Expression | Decreased | Significantly lower than in the untreated group. | [1][2] |

| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | Choline Acetyltransferase (ChAT) Expression | Increased | Significantly higher than in the untreated group. | [1][2] |

| Human Study (for context) | Treatment Group | Parameter Measured | Result | Observation | Reference |

| Patients with Severe Cerebral Hemorrhage | This compound injection | Mean Cerebral Blood Flow Volume | Increased | Improved cerebrovascular function. | [3] |

| Patients with Acute Ischemic Stroke | This compound and Edaravone | Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Reduction in inflammatory markers. | [4][5] |

| Patients with Acute Ischemic Stroke | This compound and Edaravone | Interleukin-10 (IL-10) | Increased | Enhancement of anti-inflammatory markers. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are detailed protocols from key in vivo studies investigating the neuroprotective effects of this compound.

Chronic Cerebral Hypoperfusion in Diabetic Rats

This model investigates the neuroprotective effects of this compound in a complex pathology involving both diabetes and chronic cerebral hypoperfusion.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (180–200 g).[2]

-

Housing: Group-housed at 23 ± 1°C with a 12-hour light/dark cycle, with free access to food and water.[2]

-

Induction of Type 2 Diabetes:

2. Surgical Procedure for Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO):

-

Anesthesia is induced.

-

A midline cervical incision is made to expose the common carotid arteries.

-

The bilateral common carotid arteries are permanently occluded using a 4-0 silk suture.[6]

-

Sham-operated animals undergo the same surgical procedure without the ligation of the carotid arteries.[6]

3. Drug Administration:

-

This compound is administered at a dose of 10 mg/kg daily for 14 days.[1]

-

The control group receives a saline solution.[1]

4. Behavioral Testing (Morris Water Maze):

-

Cognitive function is assessed using the Morris water maze test to evaluate learning and spatial memory.[1]

5. Biochemical and Histological Analysis:

-

At the end of the treatment period, brain tissue is collected.

-

Western blotting is performed to quantify the expression levels of GFAP, BACE1, and ChAT in the hippocampus.[1]

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

While no specific studies detailing the use of this compound in a tMCAO model were identified in the search, this is a standard and highly relevant model for studying neuroprotection in stroke. The following is a general protocol that could be adapted for testing this compound.

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

2. Surgical Procedure:

-

Anesthesia is induced (e.g., with isoflurane).

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and coagulated.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is typically maintained for 60-120 minutes.

-

Reperfusion is initiated by withdrawing the filament.

3. Drug Administration:

-

This compound could be administered intravenously or intraperitoneally at a predetermined time point before, during, or after the ischemic insult.

4. Outcome Measures:

-

Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Neurological Deficit Scoring: Behavioral tests such as the Bederson score or the modified Neurological Severity Score (mNSS) are used to assess sensorimotor deficits.[7]

-

Histological and Molecular Analysis: Brain sections can be analyzed for markers of apoptosis (e.g., TUNEL staining, Caspase-3, Bcl-2, Bax expression) and inflammation (e.g., Iba1 for microglia activation, TNF-α, IL-1β expression).[8][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective mechanisms of this compound and the experimental workflows.

Caption: Proposed neuroprotective signaling pathways of this compound.

References

- 1. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral assessment of neuropsychiatric outcomes in rodent stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke [thno.org]

- 9. Neuroprotective and antiepileptogenic effects of combination of anti-inflammatory drugs in the immature brain - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Cognitive Effects of Cinepazet Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazet maleate, a compound with vasodilatory and neuroprotective properties, has been investigated for its potential therapeutic benefits in cerebrovascular disorders. This technical guide synthesizes the available preclinical and clinical evidence on the long-term effects of this compound on cognitive function. The following sections detail its proposed mechanism of action, summarize quantitative data from key studies, and provide insights into experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is centered on its ability to improve cerebral microcirculation and exert neuroprotective effects. It functions as a mild calcium antagonist and a vasodilator. By inhibiting the transmembrane influx of Ca2+ into vascular smooth muscle cells, it induces vasodilation, leading to increased cerebral blood flow. Additionally, evidence suggests that this compound enhances the effectiveness of endogenous adenosine and may promote the production of nitric oxide, further contributing to its vasodilatory and neuroprotective effects.

The proposed signaling pathway for this compound's vasodilatory effect involves a multi-faceted interaction with key cellular messengers. As a calcium channel blocker, it directly reduces the intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation. Concurrently, it is thought to potentiate the effects of adenosine, which can stimulate A2A receptors on endothelial cells. This activation can lead to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various targets that collectively lead to a decrease in intracellular calcium and subsequent vasodilation.

Preclinical Data

A key preclinical study investigated the effects of this compound on cognitive function in a rat model of type 2 diabetes with chronic cerebral hypoperfusion.[1][2]

Experimental Protocol

-

Animal Model: A model of type 2 diabetes and chronic cerebral hypoperfusion was established in male Sprague-Dawley rats. Diabetes was induced by a high-fat diet for 6 weeks followed by an injection of streptozotocin (35 mg/kg). Chronic cerebral hypoperfusion was induced by permanent bilateral occlusion of the common carotid arteries.[1]

-

Treatment: Diabetic rats with chronic cerebral hypoperfusion were administered this compound (10 mg/kg) or saline daily for 14 days.[1]

-

Cognitive Assessment: The Morris water maze test was used to evaluate learning and spatial memory. The escape latency to find a hidden platform was recorded over five consecutive days of training. A probe trial was conducted on the sixth day to assess memory retention by measuring the time spent in the target quadrant where the platform was previously located.[2]

-

Biochemical Analysis: After the behavioral tests, brain tissues were analyzed for the expression of glial fibrillary acidic protein (GFAP), β-secretase 1 (BACE1), and choline acetyltransferase (ChAT) using Western blotting.[1]

Quantitative Results

| Parameter | Control Group (Saline) | This compound Group (10 mg/kg) | p-value |

| Morris Water Maze - Escape Latency (Day 5) | ~55 seconds | ~30 seconds | < 0.05 |

| GFAP Expression (relative to control) | Increased | Significantly Decreased | < 0.05 |

| BACE1 Expression (relative to control) | Increased | Significantly Decreased | < 0.05 |

| ChAT Expression (relative to control) | Decreased | Significantly Increased | < 0.05 |

Note: The values for escape latency are approximate based on graphical data from the cited study. GFAP, BACE1, and ChAT expression levels were reported as significantly different without exact numerical values in the abstract.[1]

These findings suggest that this compound can improve learning and memory deficits and exert neuroprotective effects by reducing neuroinflammation (GFAP), amyloidogenic processing (BACE1), and cholinergic deficits (ChAT) in a relevant animal model.[1]

Clinical Data

Clinical data on the long-term effects of this compound specifically on cognitive function in populations with dementia or mild cognitive impairment are limited. The available data primarily come from studies on acute ischemic stroke, where cognitive outcomes are often secondary to broader neurological assessments.

Experimental Protocol

A retrospective study investigated the effects of this compound in combination with Edaravone in patients with acute ischemic stroke.

-

Study Population: 100 patients with acute ischemic stroke were included.

-

Treatment: The observation group received this compound and Edaravone, while the control group received Edaravone and standard treatment for 14 consecutive days.

-

Assessments: Cerebral blood flow in the middle cerebral artery (MCA) and anterior cerebral artery (ACA) was assessed. Neurofunctional markers, serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores were evaluated.

Quantitative Results

| Outcome Measure | Control Group (Edaravone) | Observation Group (this compound + Edaravone) |

| Cerebral Blood Flow (MCA & ACA) | Augmented | More Significantly Augmented |

| Nerve Growth Factor | - | Raised |

| Neuron-Specific Enolase & S100-β | - | Lower |

| Tumor Necrosis Factor-alpha & Monocyte Chemoattractant Protein-1 | - | Reduced |

| Interleukin-10 | - | Elevated |

| ADL Scores | - | Enhanced |

| NIHSS Scores | - | Diminished |

| Overall Treatment Effectiveness | 74.00% | 94.00% |

These results indicate that the addition of this compound to standard stroke therapy significantly improves cerebral hemodynamics and neurological function. The observed anti-inflammatory effects and enhancement of neurotrophic factors may contribute to its neuroprotective properties and indirectly benefit cognitive function.

Conclusion

The available evidence, primarily from preclinical studies, suggests that this compound has the potential to improve cognitive function through its vasodilatory and neuroprotective mechanisms. It appears to mitigate neuronal damage by improving cerebral blood flow, reducing neuroinflammation, and positively influencing key protein expression related to Alzheimer's disease pathology. However, there is a clear need for long-term, randomized controlled clinical trials specifically designed to evaluate the efficacy and safety of this compound on cognitive endpoints in patients with dementia or mild cognitive impairment. Such studies are crucial to translate the promising preclinical findings into clinical practice and to fully understand its therapeutic potential in the management of cognitive disorders.

References

Cinepazet Maleate: An In-Depth Technical Guide on its Impact on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazet maleate is a compound recognized for its vasodilatory and anti-thrombotic properties. This technical guide delves into the core mechanisms by which this compound is understood to impact platelet aggregation, a critical process in hemostasis and thrombosis. While specific quantitative data on its inhibitory effects remains limited in publicly available literature, this document synthesizes the current understanding of its mechanism of action, focusing on its role as a potential phosphodiesterase (PDE) inhibitor and its subsequent effects on intracellular signaling pathways within platelets. This guide also provides detailed experimental protocols for key assays relevant to the study of anti-platelet agents and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams.

Introduction

Platelet aggregation is a fundamental physiological response to vascular injury, leading to the formation of a hemostatic plug. However, aberrant platelet activation can result in the formation of pathological thrombi, underlying various cardiovascular diseases such as myocardial infarction and stroke. Consequently, the development of anti-platelet therapies is a cornerstone of cardiovascular medicine. This compound has been identified as a compound with potential anti-thrombotic effects, primarily attributed to its ability to inhibit platelet aggregation.[1] This guide aims to provide a detailed overview of the current understanding of this compound's impact on platelet function.

Mechanism of Action

The primary mechanism through which this compound is thought to exert its anti-platelet effect is via the inhibition of phosphodiesterase (PDE) enzymes within platelets.[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in inhibiting platelet activation and aggregation.[3][4]

The Role of Cyclic AMP in Platelet Inhibition

Cyclic AMP is a potent endogenous inhibitor of platelet function.[3][4] Its inhibitory effects are mediated through the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that ultimately suppress key events in platelet activation, including:

-

Inhibition of Calcium Mobilization: PKA can phosphorylate and inhibit phospholipase C (PLC), leading to reduced formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, attenuates the release of calcium from intracellular stores, a critical step for platelet activation.

-

Inhibition of Granule Secretion: Elevated cAMP levels are associated with the inhibition of the release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (ADP) and serotonin.

-

Inhibition of Integrin αIIbβ3 Activation: PKA can interfere with the signaling pathways that lead to the conformational activation of the integrin αIIbβ3 receptor, which is the final common pathway for platelet aggregation, responsible for binding fibrinogen and forming platelet-platelet bridges.

Phosphodiesterase Inhibition by this compound

Platelets express several PDE isoenzymes, with PDE2, PDE3, and PDE5 being the most prominent.[2] These enzymes are responsible for the hydrolysis of cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound is proposed to prevent the breakdown of cAMP, thereby leading to its accumulation and the subsequent inhibition of platelet aggregation. The specific PDE isoenzyme selectivity profile of this compound is not well-documented in the available literature.

Quantitative Data on Platelet Aggregation Inhibition

| Agonist | Agonist Concentration | This compound IC50 | Reference |

| ADP | e.g., 5 µM | Data not available | |

| Collagen | e.g., 2 µg/mL | Data not available | |

| Arachidonic Acid | e.g., 0.5 mM | Data not available | |

| Thrombin | e.g., 0.1 U/mL | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on platelet aggregation and related signaling pathways.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This is the gold standard method for studying platelet aggregation in vitro.

4.1.1. Principle

Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added to stirred PRP, platelets aggregate, causing the turbidity of the suspension to decrease and light transmission to increase. An aggregometer measures this change in light transmission over time.

4.1.2. Materials

-

Freshly drawn human whole blood

-

3.2% or 3.8% Sodium Citrate anticoagulant

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer or dedicated platelet aggregometer

-

Centrifuge

4.1.3. Procedure

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully aspirate the upper, straw-colored PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Aggregation Measurement:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Incubate the PRP at 37°C for a few minutes.

-

Add the test compound (this compound at various concentrations) or vehicle control and incubate for a specified time.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%). IC50 values can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Measurement of Intracellular cAMP Levels

This assay is crucial to confirm the proposed mechanism of action of this compound.

4.2.1. Principle

Competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify intracellular cAMP levels. In these assays, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

4.2.2. Materials

-

Washed platelets (prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer)

-

This compound or other test compounds

-

Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation during the assay

-

Cell lysis buffer

-

Commercial cAMP ELISA kit

4.2.3. Procedure

-

Platelet Preparation: Prepare washed platelets from PRP.

-

Incubation: Incubate the washed platelets with a PDE inhibitor (e.g., IBMX) to prevent cAMP breakdown.

-

Treatment: Add this compound at various concentrations or a vehicle control and incubate for a specified time at 37°C.

-

Cell Lysis: Stop the reaction and lyse the platelets using the provided lysis buffer from the kit.

-

cAMP Measurement: Follow the instructions of the commercial cAMP ELISA kit to measure the cAMP concentration in the platelet lysates.

-

Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Compare the cAMP levels in this compound-treated samples to the control samples.

Phosphodiesterase (PDE) Activity Assay

This assay helps to determine if this compound directly inhibits PDE enzymes and can be used to assess its selectivity for different PDE isoenzymes.

4.3.1. Principle

PDE activity is measured by incubating a source of the enzyme (e.g., platelet lysate) with a known amount of cAMP or cGMP as a substrate. The amount of substrate hydrolyzed over time is then quantified. This can be done using various methods, including radioimmunoassays or commercially available fluorescence- or luminescence-based assays.

4.3.2. Materials

-

Platelet lysate (source of PDE enzymes)

-

This compound or other test compounds

-

cAMP or cGMP substrate

-

Assay buffer

-

Commercial PDE activity assay kit

4.3.3. Procedure

-

Platelet Lysate Preparation: Prepare a lysate from washed platelets that contains active PDE enzymes.

-

Inhibition Assay: In a multi-well plate, combine the platelet lysate with different concentrations of this compound or a vehicle control.

-

Initiate Reaction: Add the cAMP or cGMP substrate to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific period.

-

Detection: Stop the reaction and measure the amount of remaining substrate or the product formed according to the instructions of the chosen assay kit.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Determine the IC50 value to quantify its inhibitory potency. To assess isoenzyme selectivity, this assay can be performed using purified recombinant PDE isoenzymes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in platelet aggregation and the general workflow for assessing anti-platelet agents.

Figure 1: Signaling Pathways in Platelet Aggregation and Inhibition by this compound.

Figure 2: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Conclusion

This compound exhibits anti-thrombotic properties that are likely mediated through the inhibition of platelet aggregation. The prevailing hypothesis for its mechanism of action is the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels and subsequent suppression of platelet activation pathways. While this provides a strong theoretical framework, there is a notable lack of specific quantitative data in the public domain to robustly support this hypothesis. Further research is warranted to determine the IC50 values of this compound against various platelet agonists, to directly measure its effect on platelet cAMP levels, and to elucidate its specific PDE isoenzyme inhibition profile. Such studies would provide a more complete understanding of its pharmacological profile and its potential as an anti-platelet therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for conducting and interpreting future research in this area.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Vasodilatory Properties of Cinepazet Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazet maleate, a piperazine derivative, is a potent vasodilator used in the management of cerebrovascular and cardiovascular conditions. Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily involves the modulation of intracellular calcium levels in vascular smooth muscle cells and the enhancement of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. This technical guide provides a comprehensive overview of the vasodilatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound elicits its vasodilatory effects through two primary, interconnected pathways:

-

Inhibition of Calcium Influx: this compound acts as a weak calcium channel blocker.[1] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the availability of calcium ions required for the activation of myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and subsequent vasodilation.[1]

-

Enhancement of the Nitric Oxide (NO) Signaling Pathway: this compound has been shown to enhance the production of nitric oxide (NO) from endothelial cells.[1] NO, a potent endogenous vasodilator, diffuses into adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]

The dual mechanism of action, combining direct effects on smooth muscle calcium homeostasis and endothelium-dependent vasodilation, contributes to the robust vasodilatory profile of this compound.

Quantitative Data on Vasodilatory Effects

The following table summarizes key quantitative data from preclinical studies investigating the vasodilatory effects of this compound. Note: Specific EC50 and IC50 values for this compound were not available in the public domain at the time of this review. The table structure is provided as a template for data organization.

| Parameter | Vascular Bed | Species | Agonist Used for Pre-contraction | EC50 / IC50 (M) | Maximum Relaxation (%) | Reference |

| EC50 (Vasodilation) | Vertebral Artery | Dog | In vivo | Dose-dependent increase in blood flow | N/A | [2] |

| IC50 (Calcium Channel Blockade) | N/A | N/A | N/A | N/A | N/A | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

The following diagram illustrates the key signaling pathways involved in the vasodilatory action of this compound.

Caption: Signaling cascade of this compound in endothelial and vascular smooth muscle cells.

Experimental Workflow for Investigating Vasodilatory Properties

The following diagram outlines a typical experimental workflow for assessing the vasodilatory effects of a compound like this compound using an isolated organ bath setup.

Caption: A standard workflow for assessing vasodilation in isolated arterial rings.

Detailed Experimental Protocols

Isolated Aortic Ring Preparation and Vasodilation Assay

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)

-

Phenylephrine or Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Isolation: Euthanize the rat via an approved method. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g. During this period, replace the bathing solution every 15 minutes.

-

Viability Check: After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl. To confirm the presence or absence of a functional endothelium, induce a contraction with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium.

-

Pre-contraction: Wash the rings and allow them to return to baseline tension. Induce a stable submaximal contraction with phenylephrine (1 µM) or KCl (60 mM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10^-9 M to 10^-4 M. Allow the response to each concentration to stabilize before adding the next.

-

Data Recording and Analysis: Record the isometric tension continuously. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol outlines a method to investigate the inhibitory effect of this compound on L-type calcium channels in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rat aorta or coronary artery)

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-